Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate
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Overview
Description
Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate is a chemical compound that features a benzotriazole moiety attached to an acetate group, with potassium as the counterion. Benzotriazole derivatives are known for their versatile applications in various fields due to their unique physicochemical properties, such as excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of negative charges and radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate can be synthesized through the reaction of 1H-benzotriazole with chloroacetic acid, followed by neutralization with potassium hydroxide. The reaction typically involves heating the reactants in a suitable solvent, such as water or ethanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the benzotriazole ring may undergo oxidation or reduction.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and neutral to slightly basic pH .
Major Products Formed
Major products formed from reactions involving this compound include substituted benzotriazole derivatives, which can be further functionalized for various applications .
Scientific Research Applications
Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The benzotriazole moiety can stabilize negative charges and radicals, facilitating various chemical transformations. Molecular targets and pathways involved include interactions with enzymes, proteins, and nucleic acids, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate include:
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with similar reactivity and applications.
1H-Benzotriazole: The parent compound, which serves as a precursor for various benzotriazole derivatives.
Uniqueness
This compound is unique due to its potassium counterion, which can influence its solubility and reactivity. Additionally, the acetate group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
potassium;2-(benzotriazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.K/c12-8(13)5-11-7-4-2-1-3-6(7)9-10-11;/h1-4H,5H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUIQZWBRBBMDZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6KN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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